molecular formula C16H21N3O4S B3356128 n-(Tert-butoxycarbonyl)-n'-[(5-isoquinolyl)sulfonyl]-ethylenediamine CAS No. 651309-72-7

n-(Tert-butoxycarbonyl)-n'-[(5-isoquinolyl)sulfonyl]-ethylenediamine

Cat. No.: B3356128
CAS No.: 651309-72-7
M. Wt: 351.4 g/mol
InChI Key: QILGTMUGJXIPAY-UHFFFAOYSA-N
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Description

N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an isoquinolyl sulfonyl group, and an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine typically involves multiple steps, starting with the protection of the ethylenediamine moiety. The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The isoquinolyl sulfonyl group is then introduced through a sulfonylation reaction, often using isoquinoline-5-sulfonyl chloride in the presence of a base like pyridine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Tert-butoxycarbonyl)-N’-[(4-isoquinolyl)sulfonyl]-ethylenediamine
  • N-(Tert-butoxycarbonyl)-N’-[(6-isoquinolyl)sulfonyl]-ethylenediamine
  • N-(Tert-butoxycarbonyl)-N’-[(5-quinolyl)sulfonyl]-ethylenediamine

Uniqueness

N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine is unique due to its specific isoquinolyl sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(20)18-9-10-19-24(21,22)14-6-4-5-12-11-17-8-7-13(12)14/h4-8,11,19H,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILGTMUGJXIPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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